BenchChemオンラインストアへようこそ!

6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Monoamine oxidase B Parkinson's disease Neuroprotection

6‑(3,4‑Dimethoxyphenyl)-3‑methyl‑7H‑furo[3,2‑g]chromen‑7‑one is a fully synthetic, linear furocoumarin (psoralen) analog that belongs to the 3‑substituted‑6‑arylfuro[3,2‑g]chromen‑7‑one class [REFS‑1]. Unlike natural photosensitising psoralens, the molecule carries a bulky 3,4‑dimethoxyphenyl substituent at C6, which sterically and electronically blocks one of the two classical photoreactive sites (the 4′,5′‑furan double bond), fundamentally altering its DNA‑interaction profile relative to 8‑methoxypsoralen (8‑MOP) and 4,5′,8‑trimethylpsoralen (TMP) [REFS‑2].

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
Cat. No. B4192354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C20H16O5/c1-11-10-24-18-9-17-13(6-14(11)18)7-15(20(21)25-17)12-4-5-16(22-2)19(8-12)23-3/h4-10H,1-3H3
InChIKeyHOBIGLRLFWIOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one: A 6‑Aryl‑3‑methylpsoralen Scaffold for Non‑Canonical Furocoumarin Applications


6‑(3,4‑Dimethoxyphenyl)-3‑methyl‑7H‑furo[3,2‑g]chromen‑7‑one is a fully synthetic, linear furocoumarin (psoralen) analog that belongs to the 3‑substituted‑6‑arylfuro[3,2‑g]chromen‑7‑one class [REFS‑1]. Unlike natural photosensitising psoralens, the molecule carries a bulky 3,4‑dimethoxyphenyl substituent at C6, which sterically and electronically blocks one of the two classical photoreactive sites (the 4′,5′‑furan double bond), fundamentally altering its DNA‑interaction profile relative to 8‑methoxypsoralen (8‑MOP) and 4,5′,8‑trimethylpsoralen (TMP) [REFS‑2]. This structural feature positions it as a research‑grade compound for pharmacology programmes that require furocoumarin‑like target engagement without the pronounced phototoxicity of clinical PUVA agents.

Why 8‑MOP, TMP, or Unsubstituted Psoralen Cannot Replace 6‑(3,4‑dimethoxyphenyl)-3-methyl-7H‑furo[3,2‑g]chromen‑7‑one in Non‑Photodynamic Programmes


Generic psoralens (8‑MOP, TMP, and psoralen itself) rely on UVA‑mediated [2+2] cycloaddition at the 4′,5′‑furan double bond to form DNA interstrand cross‑links, a mechanism that drives both their therapeutic efficacy in PUVA and their dose‑limiting photogenotoxicity [REFS‑1]. The 6‑aryl substitution in the target compound physically obstructs this double‑bond region, abolishing classical DNA cross‑linking while preserving the planar tricyclic architecture required for intercalation and non‑covalent target binding [REFS‑2]. Consequently, this compound cannot serve as a direct PUVA substitute, and conversely, 8‑MOP or TMP cannot replace it in light‑independent, protein‑target‑driven screening cascades where phototoxicity would confound assay readouts. The following quantitative evidence details the functional consequences of this structural differentiation.

Quantitative Differentiation of 6‑(3,4‑dimethoxyphenyl)-3-methyl-7H‑furo[3,2‑g]chromen‑7‑one from Comparator Furocoumarins


Human MAO‑B Selectivity: 3‑Methylpsoralen Backbone vs. Natural Psoralen

The closest isolable comparator lacking the C6‑aryl group is FCS005 (3‑methyl‑7H‑furo[3,2‑g]chromen‑7‑one). FCS005 inhibits human recombinant MAO‑B with an IC50 of 41.63 ± 2.79 µM and exhibits no detectable MAO‑A inhibition at 100 µM (selectivity index > 2.4) [REFS‑1]. In contrast, natural psoralen (unsubstituted) inhibits rat brain MAO‑A with IC50 = 15.2 ± 1.3 µM and MAO‑B with IC50 = 61.8 ± 4.3 µM, yielding negligible selectivity [REFS‑2]. The 3‑methyl group thus imparts MAO‑B bias lacking in the natural lead, and the additional 6‑(3,4‑dimethoxyphenyl) substituent, based on SAR of substituted coumarin MAO inhibitors, is expected to further modulate isoform selectivity and metabolic stability [REFS‑1][REFS‑3].

Monoamine oxidase B Parkinson's disease Neuroprotection

Kv1.3 Potassium Channel Blockade: 3‑Aryl‑7H‑furo[3,2‑g]chromen‑7‑one Class Activity vs. Psoralen

A series of 3‑alkyl‑ and 3‑aryl‑7H‑furo[3,2‑g]chromen‑7‑ones, the same structural class to which the target compound belongs, were screened against voltage‑gated potassium channel Kv1.3 stably expressed in L‑929 mouse fibroblasts. The most potent analogue achieved a half‑blocking concentration of 0.7 µM, and all tested furocoumarins exhibited Kv blocking activity [REFS‑1]. Unsubstituted psoralen was not tested in the same series, but the natural psoralen scaffold is not a known Kv1.3 ligand, and the 3‑aryl/3‑methyl substitution appears critical for channel engagement [REFS‑1][REFS‑2]. The target compound, bearing both 3‑methyl and a large 6‑(3,4‑dimethoxyphenyl) group, is a congener of this Kv1.3‑active series.

Kv1.3 channel Immunosuppression Autoimmune disease

ABCG2‑Mediated Multidrug Resistance Reversal: 3,4‑Dimethoxyphenyl‑Psoralen Pharmacophore Activity vs. Untargeted Psoralen

A related phenylfurocoumarin, (R)‑9‑(3,4‑dimethoxyphenyl)‑4‑((3,3‑dimethyloxiran‑2‑yl)methoxy)‑7H‑furo[3,2‑g]chromen‑7‑one (PFC), containing the identical 3,4‑dimethoxyphenyl substituent at C9, significantly decreased the IC50 of SN‑38 in ABCG2‑overexpressing HCT‑116/BCRP colon cancer cells [REFS‑1]. The PFC derivative reversed ABCG2‑mediated drug efflux, reducing the SN‑38 IC50 by a magnitude comparable to established pharmacological ABCG2 inhibitors [REFS‑1]. Psoralen alone inhibits ABCB1 (P‑glycoprotein) but has weak to no activity toward ABCG2 [REFS‑2]. The 3,4‑dimethoxyphenyl pharmacophore is thus implicated in ABCG2 recognition, and the target compound's C6 attachment of the same group provides an alternative regioisomeric vector for ABCG2 inhibitor design.

ABCG2/BCRP Multidrug resistance Chemotherapy adjuvant

Predicted Pharmacokinetic Differentiation: 3,4‑Dimethoxyphenyl Moiety Confers Higher Lipophilicity and Metabolic Stability Compared to Clinical Psoralens

The 3,4‑dimethoxyphenyl group is a validated pharmacokinetic‑enhancing motif demonstrated to improve oral bioavailability and reduce oxidative metabolism in cathepsin K inhibitor series [REFS‑1]. For the target compound, the calculated XLogP3 is approximately 3.5–4.0 (based on C20H16O5 isomeric predictions), compared with experimentally determined logP values of 1.7 for 8‑methoxypsoralen [REFS‑2] and approximately 2.0 for 5‑methoxypsoralen [REFS‑3]. The elevated lipophilicity, combined with increased rotatable bonds from the dimethoxyphenyl ring, is expected to enhance passive membrane permeability while the methoxy groups provide hydrogen‑bond acceptor sites that may improve target‑site solubility relative to the pure hydrocarbon 6‑phenyl analog.

Lipophilicity Metabolic stability Oral bioavailability

High‑Value Procurement Scenarios for 6‑(3,4‑dimethoxyphenyl)-3-methyl-7H‑furo[3,2‑g]chromen‑7‑one in Research and Pre‑clinical Development


Neurodegenerative Disease Lead Discovery: Selective MAO‑B Inhibitor Scaffold

Coumarin‑based MAO‑B inhibitors are a growing focus for Parkinson's disease adjunctive therapy [REFS‑1]. The FCS005 backbone (3‑methyl‑7H‑furo[3,2‑g]chromen‑7‑one) already demonstrates >2.4‑fold MAO‑B selectivity over MAO‑A [REFS‑2]. Procuring the 6‑(3,4‑dimethoxyphenyl) analog allows medicinal chemists to explore the SAR around the C6 position while retaining the MAO‑B‑selective 3‑methylpsoralen core. The 3,4‑dimethoxyphenyl group may further enhance blood‑brain barrier penetration via increased lipophilicity (predicted logP ≈ 3.5–4.0 vs. psoralen logP 1.7) [see Section 3, Evidence Item 4].

Immunomodulation Research: Kv1.3 Channel Blocker with Reduced Phototoxicity

Kv1.3 blockers are pursued for selective suppression of effector memory T‑cells in autoimmune diseases [REFS‑3]. The 3‑aryl‑7H‑furo[3,2‑g]chromen‑7‑one class delivers Kv1.3 IC50 values as low as 0.7 µM [REFS‑4]. The target compound's 6‑aryl group occupies a photoreactive site, likely reducing UVA‑dependent DNA cross‑linking relative to 8‑MOP and TMP—a critical advantage for cell‑based immunology assays where ambient light exposure cannot be rigorously excluded [see Section 2].

Cancer Multidrug Resistance Reversal: ABCG2 Pharmacophore Development

The 3,4‑dimethoxyphenyl‑furocoumarin motif has demonstrated ABCG2 inhibitory activity in HCT‑116/BCRP chemoresistant colon cancer cells [REFS‑5]. The target compound positions this motif at C6 rather than C9 (as in PFC), offering a distinct regioisomeric starting point for ABCG2 inhibitor design. Procurement enables comparative SAR between C6‑ and C9‑substituted furocoumarins, potentially identifying analogues with superior transporter selectivity or oral bioavailability.

Pharmacokinetic Optimisation of Furocoumarin Scaffolds

The 3,4‑dimethoxyphenyl substitution is a documented pharmacokinetic‑enhancing motif that improved oral bioavailability and metabolic stability in cathepsin K inhibitor programmes [REFS‑6]. Researchers can use this compound as a reference scaffold to evaluate how the 3,4‑dimethoxyphenyl group modulates CYP450 metabolism, plasma protein binding, and tissue distribution relative to unsubstituted 6‑phenyl‑3‑methylpsoralen or clinical agents such as 8‑MOP (logP = 1.7) [REFS‑7].

Quote Request

Request a Quote for 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.